molecular formula C6H5ClFNO3S B2962658 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride CAS No. 2092473-45-3

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride

Cat. No.: B2962658
CAS No.: 2092473-45-3
M. Wt: 225.62
InChI Key: DZZQOGHNUFBSPX-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₅ClFNO₃S. It is a member of the isoxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a cyclopropyl group, a chloro substituent, and a sulfonyl fluoride group attached to the isoxazole ring.

Scientific Research Applications

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride has several applications in scientific research:

Preparation Methods

The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the isoxazole ring.

    Sulfonylation: The attachment of the sulfonyl fluoride group.

One common synthetic route involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with sulfonyl fluoride under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids in the presence of water and a base.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. The molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride include:

The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts specific reactivity and makes it valuable for certain chemical and biological applications.

Properties

IUPAC Name

4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZQOGHNUFBSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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